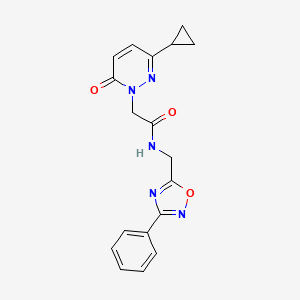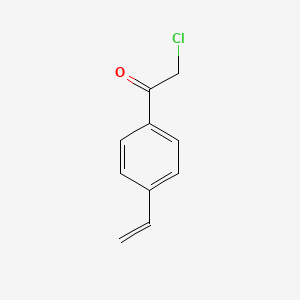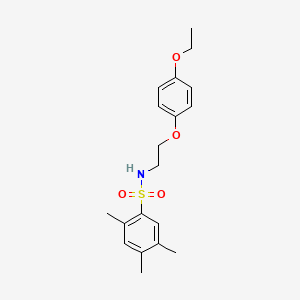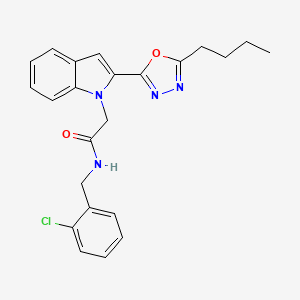![molecular formula C19H18BrN3O2 B2575905 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide CAS No. 1796899-55-2](/img/structure/B2575905.png)
1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole derivatives are known to have biological importance . They are often synthesized and screened for in-silico studies and in-vitro antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, the benzo[d]oxazole-2-thiol was prepared by reacting with 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide . Then 2-hydrazinylbenzo[d] oxazole was synthesized from the reaction of compound 1 with hydrazine hydrate in the presence of alcohol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-hydrazinylbenzo[d] oxazole with aromatic aldehydes to give Schiff base, 2-(2-benzylidene-hydrazinyl)benzo[d]oxazole derivatives .Scientific Research Applications
Heterocyclic Compounds in CNS Drug Synthesis
Heterocycles with heteroatoms like nitrogen, sulphur, and oxygen are pivotal in synthesizing compounds with potential Central Nervous System (CNS) activity. Functional chemical groups in these heterocycles, including benzoxazole, are crucial in forming compounds with varied CNS effects ranging from depression to convulsion (Saganuwan, 2017).
Stereochemistry in Pharmacological Agents
The stereochemistry of structural analogs based on pyrrolidin-2-one pharmacophore, like 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide, is significant. It's been found that the configuration of stereocenters in such compounds directly correlates with their biological properties, underlining the importance of stereochemistry in the design and effectiveness of CNS agents (Veinberg et al., 2015).
Chemistry and Properties of Benzoxazole Derivatives
Benzoxazole derivatives, such as 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide, exhibit a wide range of chemical and biological properties. These derivatives are pivotal in various branches of chemistry, including their applications in forming complex compounds with notable properties like spectroscopic, structural, magnetic, biological, and electrochemical activities (Boča et al., 2011).
Synthesis and Applications of Coumarin Derivatives
Coumarin derivatives are crucial in various industries, including pharmaceuticals, perfumery, and agrochemicals. They are used as precursor molecules and have significant chemical, photochemical, and biological properties. Hydroxycoumarins, a class to which 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide might relate, are especially important due to their broad applications in fields like genetics, pharmacology, and microbiology (Yoda, 2020).
Utilization in DNA Binding and Fluorescent Staining
Compounds like Hoechst 33258, which are structurally similar to 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide, are known for strong binding to the minor groove of double-stranded DNA, specifically AT-rich sequences. They are extensively used in biological applications, including chromosome and nuclear staining in cell biology and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12-11-13(8-9-14(12)20)21-18(24)16-6-4-10-23(16)19-22-15-5-2-3-7-17(15)25-19/h2-3,5,7-9,11,16H,4,6,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVSZFSURVSVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2575824.png)







![3-((3,5-dimethoxybenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2575837.png)
![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2575838.png)

![1-(4-fluorophenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2575842.png)

![1-[(2-Methoxyphenyl)methyl]imidazole-4-carboxylic acid;hydrochloride](/img/structure/B2575845.png)